Cefpodoxime sodium
Overview
Description
Cefpodoxime is an oral, third-generation cephalosporin antibiotic. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, with notable exceptions including Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis . Cefpodoxime is commonly used to treat infections such as acute otitis media, pharyngitis, sinusitis, and gonorrhea .
Mechanism of Action
Target of Action
Cefpodoxime Sodium, also known as this compound Salt, is a third-generation cephalosporin antibiotic . Its primary targets are Gram-positive and Gram-negative bacteria . It binds preferentially to penicillin-binding protein 3 (PBP3) , which plays a crucial role in bacterial cell wall synthesis .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to PBP3 . This binding inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . The inhibition of peptidoglycan synthesis leads to the weakening of the bacterial cell wall, causing bacterial cell lysis and death .
Biochemical Pathways
The bactericidal activity of this compound results from its inhibition of cell wall synthesis . By binding to PBP3, it disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
This compound is a prodrug, which is absorbed and de-esterified by the intestinal mucosa to Cefpodoxime . It has an oral bioavailability of approximately 50% . The elimination half-life of this compound is about 2 hours . It is primarily eliminated by the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the bacteria. By inhibiting the synthesis of peptidoglycan, the bacterial cell wall becomes weak, leading to cell lysis and death . This results in the effective treatment of various bacterial infections, including gonorrhea, community-acquired pneumonia, and sinusitis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes can inactivate Cefpodoxime . Cefpodoxime is stable in the presence of these enzymes . Additionally, the absorption and bioavailability of this compound can be affected by the pH of the stomach and the presence of food .
Biochemical Analysis
Biochemical Properties
Cefpodoxime sodium inhibits the synthesis of peptidoglycan in bacterial cell walls . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .
Cellular Effects
This compound has a wide range of effects on various types of cells. It is known to inhibit bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Molecular Mechanism
The bactericidal activity of this compound results from its inhibition of cell wall synthesis. The active metabolite of this compound binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .
Temporal Effects in Laboratory Settings
This compound has an oral bioavailability of approximately 50%, which is increased when taken with food . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure
Dosage Effects in Animal Models
The dose of this compound for dogs is typically 2.3 to 4.5 mg per pound of body weight based on the type and severity of infection . It is usually prescribed for a period of 5 to 7 days, but it can be given for up to 10 days if needed .
Metabolic Pathways
This compound is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration of 100 mg of Cefpodoxime proxetil to fasting subjects, approximately 50% of the administered Cefpodoxime dose was absorbed systemically .
Transport and Distribution
This compound has good tissue penetration, including lung and tonsils, and penetrates into pleural fluid
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefpodoxime is synthesized through a multi-step process involving the condensation of 7-aminocephalosporanic acid (7-ACA) with various side chains. The key steps include:
Acylation: The 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.
Cyclization: The acylated intermediate undergoes cyclization to form the cephalosporin core structure.
Esterification: The resulting compound is esterified to produce cefpodoxime proxetil, a prodrug that is converted to cefpodoxime in the body.
Industrial Production Methods: Industrial production of cefpodoxime involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis steps similar to those described above. The process is optimized for high yield and purity, ensuring the production of pharmaceutical-grade cefpodoxime .
Chemical Reactions Analysis
Types of Reactions: Cefpodoxime undergoes various chemical reactions, including:
Hydrolysis: The ester group in cefpodoxime proxetil is hydrolyzed in the body to release the active cefpodoxime.
Oxidation and Reduction: Cefpodoxime can undergo oxidation and reduction reactions, although these are less common in its therapeutic use.
Substitution: Cefpodoxime can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of water.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Often involves nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Produces the active cefpodoxime.
Oxidation and Reduction: Can lead to various oxidized or reduced derivatives, depending on the specific conditions.
Substitution: Results in substituted cefpodoxime derivatives with potential modifications to its antibacterial activity.
Scientific Research Applications
Cefpodoxime has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of cephalosporin chemistry and synthesis.
Biology: Investigated for its interactions with bacterial enzymes and cell wall synthesis pathways.
Industry: Used in the development of new antibiotic formulations and drug delivery systems.
Comparison with Similar Compounds
- Cefixime
- Cefuroxime
- Cefotaxime
Properties
Key on ui mechanism of action |
Cefpodoxime is active against a wide spectrum of Gram-positive and Gram-negative bacteria. Cefpodoxime is stable in the presence of beta-lactamase enzymes. As a result, many organisms resistant to penicillins and cephalosporins, due to their production of beta-lactamase, may be susceptible to cefpodoxime. Cefpodoxime is inactivated by certain extended spectrum beta-lactamases. The bactericidal activity of cefpodoxime results from its inhibition of cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin binding protein 3, which inhibits production of peptidoglycan, the primary constituent of bacterial cell walls. |
---|---|
CAS No. |
82619-04-3 |
Molecular Formula |
C15H17N5NaO6S2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/b19-8-;/t9-,13-;/m1./s1 |
InChI Key |
CQHUQKSVVNWKKT-XYNKDNFRSA-N |
SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Isomeric SMILES |
COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O.[Na] |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.[Na] |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
1.85e-01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cefpodoxime sodium; R 3746; R-3746; R3746; R 3763; R-3763; R3763; U 76253A; U-76253A; U76253A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.